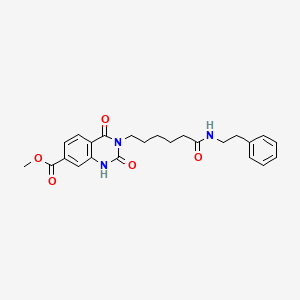

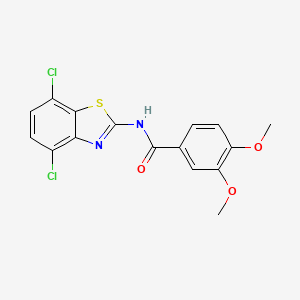

![molecular formula C17H13BrFNO2 B2922522 1-[(5-Bromo-2-fluorophenyl)methyl]-3-methylindole-2-carboxylic acid CAS No. 2375271-50-2](/img/structure/B2922522.png)

1-[(5-Bromo-2-fluorophenyl)methyl]-3-methylindole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters, a process that involves a radical approach, has been reported . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Synthesis of Indole-Benzimidazole Derivatives

Indole carboxylic acids, including derivatives closely related to the target compound, have been synthesized for further applications in creating indole-benzimidazole compounds. These are prepared from phenylhydrazines and various acids through condensation under specific conditions, showcasing the versatility of indole carboxylic acids in synthetic chemistry (Wang et al., 2016).

Potential Biological Activities

Anti-Inflammatory and Cytotoxic Agents

Research on halogenatedphenyl benzoxazole-5-carboxylic acids, structurally similar to the target compound, has shown significant anti-inflammatory activity and cytotoxic effects against certain cancer cell lines. This highlights the potential therapeutic applications of compounds synthesized from halogenated indole carboxylic acids (Thakral et al., 2022).

Fluorophore Applications

Derivatives from methoxyindole-3-acetic acid, related to the target compound, have been developed into novel fluorophores with strong fluorescence across a wide pH range. These compounds have applications in biomedical analysis, demonstrating the diverse utility of indole carboxylic acid derivatives in scientific research (Hirano et al., 2004).

Synthesis Methodologies

Decarboxylative Halogenation

The synthesis of haloindole derivatives from indolecarboxylic acids through decarboxylative halogenation has been explored, illustrating a method to introduce halogen atoms into the indole ring, potentially enhancing the biological activity of these compounds (Hamamoto et al., 2010).

Mecanismo De Acción

Target of Action

The primary targets of the compound “1-[(5-Bromo-2-fluorophenyl)methyl]-3-methylindole-2-carboxylic acid” are currently unknown. The compound belongs to the class of indole derivatives, which are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The presence of the indole nucleus in biologically active pharmacophores broadens the spectrum of biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways and have downstream effects on various cellular processes .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

1-[(5-bromo-2-fluorophenyl)methyl]-3-methylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrFNO2/c1-10-13-4-2-3-5-15(13)20(16(10)17(21)22)9-11-8-12(18)6-7-14(11)19/h2-8H,9H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXHTRMUXVAXMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC3=C(C=CC(=C3)Br)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Bromo-2-fluorophenyl)methyl]-3-methylindole-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

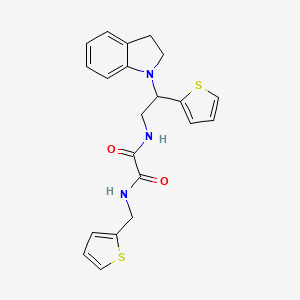

![N-{[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl}prop-2-enamide](/img/structure/B2922442.png)

![2-(4-chlorophenyl)-4-[(2,4-dimethoxyanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2922443.png)

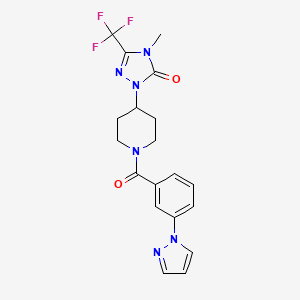

![2-[(3,3-difluorocyclobutyl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2922445.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2922448.png)

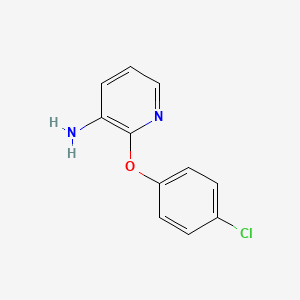

![(2,4-dimethylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2922449.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2922450.png)

![(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2922458.png)